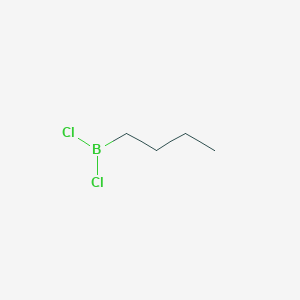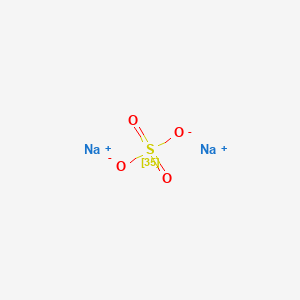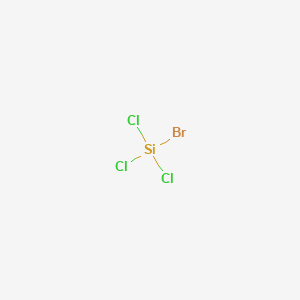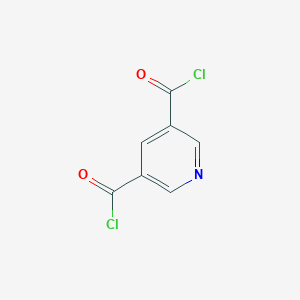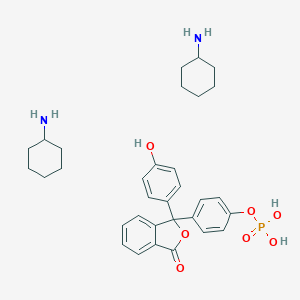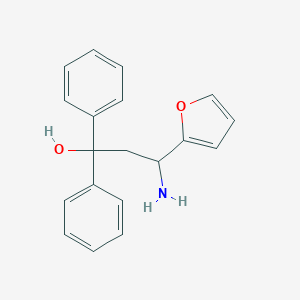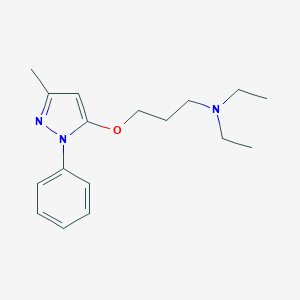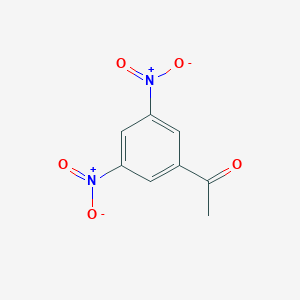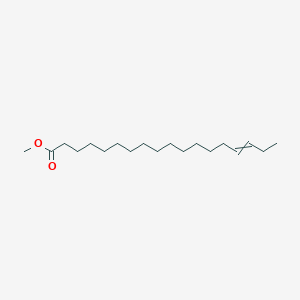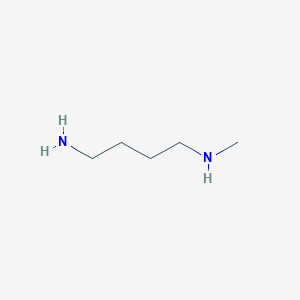
N-Methylputrescine
Vue d'ensemble
Description
N-Methylputrescine is an N-monosubstituted putrescine where the N-substituent is methyl . It has a role as a mouse metabolite . It is a conjugate base of a N-methylputrescinium (2+) . N-Methylputrescine is a natural product found in Homo sapiens and Nicotiana tabacum .
Synthesis Analysis
The enzyme N-methylputrescine oxidase catalyzes the conversion of N-methylputrescine to N-methylpyrrolinium salt . The biosynthesis of tropane alkaloids (TAs) involves N-methylputrescine . The enzyme Putrescine N-methyltransferase (PMT, E.C. 2.1.1.53) is the first specific enzyme of tropane, nortropane, and nicotine biosynthesis in Solanaceae and Convolvulaceae .
Molecular Structure Analysis
The molecular formula of N-Methylputrescine is C5H14N2 . The IUPAC name is N’-methylbutane-1,4-diamine . The InChI is InChI=1S/C5H14N2/c1-7-5-3-2-4-6/h7H,2-6H2,1H3 . The InChIKey is RMIVMBYMDISYFZ-UHFFFAOYSA-N . The Canonical SMILES is CNCCCCN .
Chemical Reactions Analysis
The oxidative deamination of N-methylputrescine is a key step in TAs biosynthesis . This reaction may be catalyzed by N-methylputrescine oxidase (MPO) .
Physical And Chemical Properties Analysis
The molecular weight of N-Methylputrescine is 102.18 g/mol . The XLogP3-AA is -0.4 . The Hydrogen Bond Donor Count is 2 .
Applications De Recherche Scientifique
Key Enzyme in Plant Secondary Metabolism
N-Methylputrescine is a key enzyme in plant secondary metabolism, specifically at the start of the biosynthesis of nicotine, tropane alkaloids, and calystegines . These compounds have various applications in the pharmaceutical industry, with nicotine being used in smoking cessation aids, tropane alkaloids being used in treatments for various conditions such as Parkinson’s disease and certain types of poisoning, and calystegines acting as glycosidase inhibitors .
Evolutionary Significance
N-Methylputrescine is believed to have evolved from spermidine synthases (SPDS), which are ubiquitous enzymes of polyamine metabolism . This evolutionary link provides valuable insights into the development of plant metabolic pathways and can be used to study the evolution of plant species .
Role in Alkaloid Biosynthesis
N-Methylputrescine plays a crucial role in the biosynthesis of alkaloids, a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms . Alkaloids have a wide range of pharmacological effects and are used in many medicines, including painkillers, antibiotics, and anticancer drugs .
Conversion to N-Methylpyrrolinium Salt
N-Methylputrescine is converted to 4-methylaminobutanal, which is in equilibrium with the N-methylpyrrolinium salt . This conversion is catalyzed by the enzyme N-methylputrescine oxidase, a member of the diamine-oxidase family . Understanding this conversion process can help in the development of new synthetic methods for producing these compounds .
Potential Role in Glycosidase Inhibition
Calystegines, which are produced through a biosynthetic pathway that starts with N-methylputrescine, are known to be potent glycosidase inhibitors . Glycosidase inhibitors have potential applications in the treatment of diseases such as diabetes, cancer, and viral infections .
Role in Polyamine Metabolism
N-Methylputrescine is involved in polyamine metabolism, a process that is crucial for cell growth and differentiation . Understanding the role of N-methylputrescine in this process could lead to the development of new treatments for diseases related to abnormal cell growth, such as cancer .
Orientations Futures
Propriétés
IUPAC Name |
N'-methylbutane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-7-5-3-2-4-6/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIVMBYMDISYFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401310169 | |
| Record name | N1-Methyl-1,4-butanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Methylputrescine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003661 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-Methylputrescine | |
CAS RN |
14475-60-6 | |
| Record name | N1-Methyl-1,4-butanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14475-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Butanediamine, N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014475606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N1-Methyl-1,4-butanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-aminobutyl)(methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-1,4-DIAMINOBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y53JBS3498 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Methylputrescine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003661 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B81835.png)
